molecular formula C23H46O3 B082170 Methyl 2-hydroxydocosanoate CAS No. 13980-17-1

Methyl 2-hydroxydocosanoate

Cat. No.: B082170
CAS No.: 13980-17-1
M. Wt: 370.6 g/mol
InChI Key: KUHHQOLYDNMSJW-UHFFFAOYSA-N
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Description

2-hydroxy Docosanoic acid methyl ester is a hydroxylated fatty acid methyl ester that has been found in ripe and unripe strawberry homogenates, Pseudosuberites and S. massa sea sponges, sediment samples from the Harney River, and C. frondosa and D. cinerea extracts.

Scientific Research Applications

  • Synthesis and Configuration Analysis : Methyl 13-D- and 13-L-hydroxydocosanoates were synthesized and compared with natural products to determine their configurations. This study contributes to the understanding of the structural aspects of hydroxydocosanoic acids in nature (Tulloch, 1968).

  • Herbicidal Effects : Research on Methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate (a related compound) has demonstrated its selective herbicidal properties for wild oat control in wheat, highlighting its potential in agricultural applications (Shimabukuro et al., 1978).

  • Lipid Peroxidation and Biochemistry : 4-Hydroxy-2-nonenal, a product of phospholipid peroxidation, is a significant research area due to its reactivity and cytotoxicity. This has implications for understanding oxidative stress and its related pathologies (Spickett, 2013).

  • Photochemical Reactions : Studies on photo-induced oxidative degradation, such as the degradation of methylene blue by 2-anthraquinone sulfonate, are relevant in understanding the photochemical properties and potential environmental applications of related compounds (Liu & Sun, 2011).

  • RNA Modification Mapping : Nm-seq, a method for mapping 2′-O-methylation in human mRNA, is crucial for understanding post-transcriptional modifications in RNA and their implications in gene regulation (Dai et al., 2017).

  • Mycolic Acid Synthesis Inhibition : The synthesis of compounds like Methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, which inhibit mycolic acid synthesis, is vital in the study of pathogenic mycobacteria and potential treatments (Besra et al., 1993).

  • Cancer Therapy and Drug Design : Novel nanosize drug candidates for cancer therapy, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3), are being developed, highlighting the potential of methyl esters in oncological treatments (Budama-Kilinc et al., 2020).

  • Ionic Liquids and Thermodynamics : The study of protic ionic liquids like N-methyl-2-hydroxy-ethylammonium based compounds has implications in understanding their properties and applications in various fields (Santos et al., 2017).

  • CO2 Solubility and Environmental Applications : Research on the solubility of CO2 in protic ionic liquids, such as N-methyl-2-hydroxyethylammonium formate and acetate, is important for environmental applications like CO2 capture (Mattedi et al., 2011).

Properties

IUPAC Name

methyl 2-hydroxydocosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHQOLYDNMSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340635
Record name Methyl 2-hydroxydocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-17-1
Record name Methyl 2-hydroxydocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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